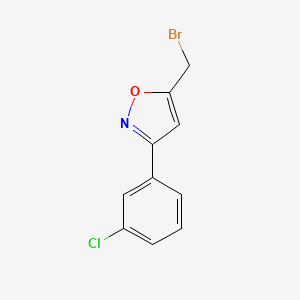

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINAJYANHJQXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697960 | |

| Record name | 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205928-88-7 | |

| Record name | 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which includes a bromomethyl group and a chlorophenyl substituent. The molecular formula is , with a molecular weight of approximately 273.54 g/mol. The presence of halogen atoms in its structure often enhances biological activity by increasing reactivity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine and appropriate aldehydes or ketones.

- Bromomethylation : The introduction of the bromomethyl group can be accomplished using bromomethyl derivatives in the presence of bases.

- Chlorination : The chlorophenyl group is usually introduced via electrophilic aromatic substitution.

These methods are essential for producing derivatives with varying biological activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit antimicrobial properties. A study found that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Properties

Isoxazoles are noted for their anti-inflammatory effects. For instance, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response . The specific activity of this compound in this context remains to be fully elucidated but may follow similar patterns observed in related compounds.

Anticancer Potential

The compound has also been investigated for anticancer properties. Its mechanism may involve the modulation of signaling pathways or direct interaction with cancer cell targets . Some studies suggest that halogenated isoxazoles can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often correlates with their structural features. The following table summarizes key structural modifications and their associated activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromomethyl & chlorophenyl groups | Antimicrobial, anti-inflammatory, anticancer |

| 5-Methyl-3-(4-chlorophenyl)-isoxazole | Methyl group instead of bromomethyl | Reduced anti-inflammatory activity |

| 5-Bromomethyl-3-(4-fluorophenyl)-isoxazole | Fluorophenyl group | Enhanced selectivity towards COX enzymes |

| 5-Methoxy-3-(3-bromophenyl)-isoxazole | Methoxy group | Increased solubility and bioavailability |

Case Studies and Research Findings

- Antibacterial Studies : A series of studies demonstrated that isoxazoles with halogen substitutions exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .

- Anti-inflammatory Mechanisms : In vitro assays indicated that certain isoxazoles inhibited COX enzymes selectively, with IC50 values in the sub-micromolar range . This suggests that structural modifications can lead to enhanced efficacy against inflammation.

- Anticancer Efficacy : A recent study evaluated various isoxazole derivatives for their cytotoxic effects against cancer cell lines, revealing that some compounds induced apoptosis at low micromolar concentrations.

Scientific Research Applications

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-bromomethyl-3-(3-chloro-phenyl)-isoxazole is crucial for optimizing its pharmacological properties. The compound belongs to a class of isoxazoles that have been identified as potential allosteric modulators of nuclear receptors, particularly the retinoic-acid-receptor-related orphan receptor γt (RORγt), which plays a role in autoimmune diseases.

Key Findings from SAR Studies

- Allosteric Modulation : Recent studies have shown that trisubstituted isoxazoles can act as allosteric inverse agonists for RORγt, making them promising candidates for drug development targeting autoimmune conditions .

- Potency Optimization : Compounds derived from this compound have demonstrated significant improvements in potency through structural modifications at various positions on the isoxazole ring . For instance, modifications at the C-4 and C-5 positions can enhance binding affinity and selectivity towards RORγt.

| Compound | IC50 Value (nM) | Binding Mode |

|---|---|---|

| This compound | 100 ± 10 | Allosteric |

| Optimized derivative | 12 ± 1 | Allosteric |

The biological activity of this compound extends beyond its role as an allosteric modulator. It has been studied for its effects on various cellular pathways:

Inhibition of IL-17a Expression

Research indicates that this compound can significantly inhibit IL-17a expression, a cytokine involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating autoimmune diseases like psoriasis and rheumatoid arthritis .

Therapeutic Potential

The therapeutic potential of this compound lies in its ability to selectively modulate immune responses without the adverse effects commonly associated with traditional therapies.

Case Studies and Research Insights

Several studies have examined the efficacy of this compound in preclinical models:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of isoxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Position : The 3-chlorophenyl group in the target compound may exhibit distinct electronic effects compared to 4-substituted analogs (e.g., 4-bromophenyl in ), altering enzyme-binding affinities.

- Bromomethyl Reactivity : The bromomethyl group facilitates nucleophilic substitutions, similar to 5-(bromomethyl)-3-methylisoxazole, but the 3-chlorophenyl substituent introduces steric and electronic differences that could modulate reaction kinetics.

- Enzyme Inhibition: Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)isoxazole) demonstrate noncompetitive inhibition, while bromophenyl analogs (e.g., 3-(4-bromophenyl)isoxazole) show competitive inhibition, highlighting the role of halogen electronegativity in enzyme interactions.

Preparation Methods

General Synthetic Strategy for 3,5-Disubstituted Isoxazoles

The most common and effective synthetic route to 3,5-disubstituted isoxazoles involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This (3+2) cycloaddition forms the isoxazole ring with substituents at the 3- and 5-positions derived from the dipole and dipolarophile respectively.

- Key Reaction: Dibromoformaldoxime or dichloroformaldoxime reacts with a terminal alkyne derivative to yield 3-bromo- or 3-chloro-5-substituted isoxazoles.

- Typical Conditions: The reaction proceeds in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures (50–70 °C) with a base like potassium bicarbonate.

- Yields: Generally high, often exceeding 75% and sometimes approaching quantitative yields.

- Selectivity: The reaction favors formation of the 3,5-disubstituted isomer with minimal formation of 3,4-disubstituted isomers, which can be separated by crystallization or distillation.

This approach allows incorporation of a variety of substituents at the 5-position, including alkyl, aryl, hydroxymethyl, and haloalkyl groups like bromomethyl.

Specific Preparation of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

The preparation of this compound can be achieved by applying the general method of reacting dibromoformaldoxime with a suitably substituted alkyne bearing the 3-chlorophenyl group.

Stepwise Method:

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1. Preparation of 3-chloro-phenyl alkyne | Synthesis of 3-chlorophenylacetylene or equivalent alkyne derivative | Provides the dipolarophile with the 3-chlorophenyl substituent | High purity alkyne |

| 2. Reaction with dibromoformaldoxime | Dibromoformaldoxime added portionwise to alkyne solution in DMF with potassium bicarbonate base at room temperature or 50-70 °C | 1,3-dipolar cycloaddition forms isoxazole ring with bromine at 3-position and substituent at 5-position | High yield (>75%) of 3-bromo-5-substituted isoxazole |

| 3. Functional group transformation | If necessary, further functionalization to introduce bromomethyl group at 5-position, e.g., via bromination of hydroxymethyl intermediate | Conversion to bromomethyl substituent | High selectivity and yield |

Q & A

Q. What are the optimal synthetic routes for 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole, and how can experimental design minimize trial-and-error approaches?

Methodological Answer: Synthesis optimization should integrate quantum chemical calculations for reaction path prediction (e.g., transition state analysis) and statistical Design of Experiments (DoE) to reduce experimental iterations. For example, fractional factorial designs can isolate critical variables (e.g., temperature, solvent polarity, catalyst loading) while minimizing the number of trials . Computational workflows, such as ICReDD’s reaction path search methods, use quantum mechanics to predict feasible pathways, which are then validated experimentally. This hybrid approach accelerates reaction discovery and reduces resource waste .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: High-resolution techniques are essential:

- NMR : H and C NMR confirm substituent positions and bromomethyl/chlorophenyl coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic signatures (e.g., bromine’s Br/Br doublet).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereoelectronic effects of the bromomethyl group on isoxazole ring geometry .

- HPLC : Purity assessment using reverse-phase HPLC with UV detection at 254 nm ensures minimal byproducts .

Q. How can researchers assess the hydrolytic stability of the bromomethyl group under varying pH conditions?

Methodological Answer: Design a kinetic study using buffered solutions (pH 1–13) and monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λmax for the isoxazole ring (typically 220–280 nm).

- LC-MS : Quantify degradation products (e.g., hydroxymethyl derivatives).

Use Arrhenius plots to extrapolate shelf-life under storage conditions. Statistical analysis (e.g., ANOVA) identifies pH thresholds for instability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for bromomethyl-substituted isoxazoles in cross-coupling reactions?

Methodological Answer: Contradictions often arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Use DFT calculations to model transition states and identify dominant mechanisms under specific conditions (e.g., solvent polarity, base strength). Experimental validation via kinetic isotope effects (KIE) or Hammett plots can resolve ambiguities. For example, a ρ value >1 suggests a carbocation intermediate in SN1 pathways .

Q. How can reactor design enhance scalability for reactions involving this compound?

Methodological Answer: Adopt modular reactor systems (e.g., continuous-flow setups) to control exothermic bromination steps. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer. Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for criteria on scaling heterogeneous reactions, such as catalyst-bed configurations or residence time distribution (RTD) analysis .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding affinities and conformational stability. Parameterize force fields using quantum mechanics/molecular mechanics (QM/MM) for the bromomethyl group’s van der Waals interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do substituent effects (e.g., chloro-phenyl vs. methyl groups) influence the compound’s photostability?

Methodological Answer: Perform accelerated UV exposure tests in controlled chambers, monitoring degradation via LC-MS. Compare with computational predictions (TD-DFT) of excited-state energy gaps. Chlorophenyl’s electron-withdrawing effect may reduce π→π* transition energy, increasing photolytic susceptibility compared to methyl analogs .

Q. What methodologies reconcile discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Apply gauge-including atomic orbital (GIAO) DFT calculations with solvent correction (e.g., PCM model). Discrepancies >1 ppm often indicate neglected relativistic effects (e.g., bromine’s spin-orbit coupling) or conformational averaging. Use dynamic NMR (DNMR) to probe exchange processes in solution .

Q. How can researchers optimize catalytic systems for regioselective functionalization of the isoxazole ring?

Methodological Answer: Screen transition-metal catalysts (e.g., Pd, Cu) using high-throughput experimentation (HTE) with DoE. Variables include ligand denticity, solvent polarity, and additive effects (e.g., silver salts for halide abstraction). Analyze regioselectivity via F NMR if fluorine-containing probes are used .

Q. What interdisciplinary approaches integrate synthetic chemistry with data science for reaction optimization?

Methodological Answer: Leverage ICReDD’s framework by combining quantum chemistry (Gaussian, ORCA), cheminformatics (RDKit for descriptor generation), and machine learning (neural networks for condition prediction). For example, train models on existing bromomethyl reaction datasets to recommend optimal catalysts or solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.